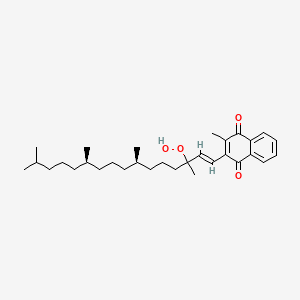

Vitamin K1 Hydroperoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46O4 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |

InChI Key |

YUTUNMUCBDSKNC-PGGNBPONSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Handling of Vitamin K1 Hydroperoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K1 hydroperoxide, a critical oxygenated metabolite of phylloquinone (Vitamin K1), serves as a pivotal, yet transient, intermediate in the biochemical cascade of vitamin K-dependent protein carboxylation. Its significance extends from fundamental biological research into blood coagulation and bone metabolism to the pragmatic demands of the pharmaceutical industry, where it is an essential reference standard for the quality control of phytonadione drug products. However, the inherent instability of this hydroperoxide presents a considerable synthetic challenge. This guide provides a comprehensive, technically-grounded framework for the synthesis of this compound via photosensitized oxygenation of phylloquinone. It elucidates the mechanistic principles, furnishes a detailed and validated experimental protocol, and outlines rigorous methods for characterization and safe handling. This document is intended to equip researchers and drug development professionals with the expertise necessary to produce, purify, and utilize this vital compound effectively.

Introduction: The Biological and Pharmaceutical Relevance of this compound

Phylloquinone (Vitamin K1) is a fat-soluble vitamin indispensable for human health, primarily functioning as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on a suite of proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation is the key activation step for proteins involved in blood coagulation (e.g., prothrombin and Factors VII, IX, X), bone mineralization (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., Matrix Gla Protein).[3][4]

The catalytic core of this process is the Vitamin K cycle, a cellular redox system that recycles the vitamin to sustain carboxylation.[5][6] Within this cycle, the conversion of the active Vitamin K1 hydroquinone to Vitamin K1 2,3-epoxide is coupled with the carboxylation reaction.[7][8] It is widely hypothesized that a highly reactive this compound species is the direct oxygenating agent in this transformation.[7][9] Understanding this intermediate is therefore fundamental to elucidating the precise mechanism of action of Vitamin K.

From a pharmaceutical standpoint, phylloquinone is administered as the drug phytonadione. During its manufacture, storage, and even administration, it is susceptible to degradation, particularly from light exposure.[10][11] Photo-oxidation can lead to the formation of impurities, one of the most significant being this compound.[12] Regulatory bodies thus require that analytical methods can detect and quantify this species to ensure the safety and efficacy of the final drug product. The availability of a pure reference standard of this compound is therefore not merely an academic pursuit but a regulatory necessity.[13]

This guide addresses the critical need for a reliable method to synthesize this unstable yet important molecule.

Mechanistic Foundations of Phylloquinone Oxidation

A robust synthetic strategy is built upon a solid mechanistic understanding. The formation of this compound can be approached through different oxidative routes, but control and selectivity are paramount.

The Biological Blueprint: The Vitamin K Cycle

In the endoplasmic reticulum, Vitamin K1 (quinone) is reduced to its biologically active hydroquinone form by the enzyme Vitamin K epoxide reductase (VKOR).[1][14] The hydroquinone then acts as a cofactor for GGCX. It is believed that the hydroquinone is activated by molecular oxygen, forming a hydroperoxide intermediate. This intermediate provides the oxidative force needed to abstract a proton from the γ-carbon of a glutamate residue, allowing for the addition of CO2. In this process, the hydroperoxide rearranges to form Vitamin K1 2,3-epoxide, which is then recycled back to the quinone form by VKOR, completing the cycle.[3][4][6]

Caption: The Vitamin K cycle, highlighting the role of the hydroperoxide intermediate.

Chemical Synthesis: Photosensitized Oxygenation

The most specific and controlled method for preparing this compound is through a photosensitized oxidation reaction.[12] This process, a type of photooxygenation, utilizes singlet oxygen (¹O₂) as the reactive species.[10][15]

Mechanism:

-

Sensitizer Excitation: A photosensitizer (e.g., Methylene Blue, Rose Bengal) absorbs light of a specific wavelength, promoting it to an excited singlet state (¹Sens), which then rapidly converts to a more stable, longer-lived triplet state (³Sens).

-

Energy Transfer: The excited triplet sensitizer collides with ground-state molecular oxygen (³O₂), which is unique in being a triplet diradical. Through a process called intersystem crossing, the energy is transferred, returning the sensitizer to its ground state and exciting oxygen to its highly reactive singlet state (¹O₂).

-

Ene Reaction: Singlet oxygen reacts with the double bond at the C2'-C3' position of the phylloquinone phytyl side chain in a concerted pericyclic reaction known as the "ene" reaction. The ¹O₂ adds to the C3' position while abstracting an allylic hydrogen from the C1' methyl group, directly forming the target trans-2-methyl-3-(3-hydroperoxy-3,7,11,15-tetramethyl-1-hexadecenyl)-1,4-naphthoquinone.[10]

This method is superior to other oxidation strategies, such as using peroxy acids, which can lead to a mixture of unstable hydroperoxides and other byproducts like dimeric ketal peroxides under different conditions.[16]

A Validated Protocol for the Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process controls to ensure success. The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Materials and Reagents

| Reagent/Material | Specification | Rationale for Specification |

| Phylloquinone (Vitamin K1) | >98% Purity, USP Grade | High purity starting material is essential to minimize side reactions and simplify purification. |

| Methylene Blue | ACS Reagent Grade | A common and effective photosensitizer for generating singlet oxygen in non-polar solvents. |

| Cyclohexane | HPLC Grade, Peroxide-Free | An apolar solvent that favors the desired photoreaction pathway. Must be peroxide-free to prevent unwanted radical side reactions.[10] |

| Silica Gel | 60 Å, 230-400 mesh | Standard stationary phase for flash chromatography, suitable for separating the slightly more polar hydroperoxide from the non-polar phylloquinone. |

| Diethyl Ether | ACS Grade, Anhydrous | Component of the chromatography mobile phase. |

| n-Hexane | HPLC Grade | Component of the chromatography mobile phase. |

| Sodium Thiosulfate | Anhydrous, ACS Grade | Used to quench any residual peroxides during workup. |

| Argon or Nitrogen Gas | High Purity (99.99%) | Essential for providing an inert atmosphere to prevent degradation during solvent removal and storage. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

Step 1: Preparation (Justification: Setting up a clean, controlled reaction environment)

-

In a quartz photoreactor vessel, dissolve phylloquinone (e.g., 1.0 g) in peroxide-free cyclohexane (e.g., 500 mL).

-

Add a catalytic amount of methylene blue (e.g., 10 mg). The solution should be a clear, light blue.

-

Equip the vessel with a gas inlet tube for oxygen, a magnetic stirrer, and place it in a cooling bath set to maintain a reaction temperature of 10-15°C. Causality: Low temperature is critical to suppress thermal degradation of the hydroperoxide product.

Step 2: Photoreaction (Justification: Controlled generation and reaction of singlet oxygen)

-

Begin stirring and start bubbling a slow, steady stream of oxygen through the solution.

-

Position a sodium vapor lamp (which emits strongly at ~589 nm, overlapping with the absorption of methylene blue) adjacent to the quartz vessel and turn it on.

-

Shield the entire apparatus from ambient light to ensure controlled irradiation.

Step 3: In-Process Monitoring (Justification: Maximizing yield while preventing over-reaction)

-

Every 30-60 minutes, withdraw a small aliquot of the reaction mixture.

-

Analyze by Thin Layer Chromatography (TLC) using a mobile phase of 10% diethyl ether in n-hexane. The product, being slightly more polar, will have a lower Rf value than the starting phylloquinone.

-

The reaction should be stopped when approximately 50% of the phylloquinone has been consumed. Causality: Driving the reaction to completion increases the risk of secondary photoreactions and degradation of the desired hydroperoxide product.[10]

Step 4: Work-up (Justification: Removal of sensitizer and quenching of reactive species)

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 5% aqueous sodium thiosulfate solution (2 x 100 mL) to quench peroxides and then with brine (1 x 100 mL). The aqueous layer will remove the water-soluble methylene blue.

-

Dry the resulting clear, yellow organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The bath temperature must not exceed 30°C.

Step 5: Purification (Justification: Isolation of the hydroperoxide from unreacted starting material)

-

Prepare a flash chromatography column with silica gel, pre-chilled if possible.

-

Load the crude yellow oil onto the column.

-

Elute with a gradient of diethyl ether in n-hexane (e.g., starting from 2% and gradually increasing to 15%).

-

Collect fractions and analyze by TLC to identify those containing the pure hydroperoxide.

-

Pool the pure fractions.

Step 6: Final Handling and Storage (Justification: Preserving the integrity of the unstable final product)

-

Combine the pure fractions and remove the solvent via rotary evaporation at low temperature (<30°C).

-

The final product is a viscous, light-yellow oil.

-

Immediately place the product under a high-purity argon or nitrogen atmosphere in an amber vial and store at -20°C or, ideally, -80°C.[17]

Characterization and Quality Control

Confirmation of the product's identity and purity is non-negotiable.

| Analysis Method | Parameter | Expected Result for this compound |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Appearance of a broad singlet for the hydroperoxy proton (-OOH) around 7.5-8.5 ppm. Shifts in the signals for the vinylic proton and the methyl group adjacent to the hydroperoxide compared to phylloquinone. |

| Mass Spec (ESI-MS) | Molecular Ion | [M+H]⁺ at m/z 483.3 or [M+Na]⁺ at m/z 505.3. (Chemical Formula: C₃₁H₄₆O₄, Mol. Wt.: 482.7 g/mol ).[13] |

| HPLC | Purity | >95% purity when analyzed on a C18 column with a suitable mobile phase (e.g., methanol/water gradient) and UV detection. |

| Appearance | Physical State | Light orange to yellow viscous oil.[17] |

Safety and Handling Imperatives

Trustworthiness in protocol design extends to ensuring user safety.

-

Explosion Hazard: Organic hydroperoxides are potentially explosive. They are sensitive to heat, shock, and friction, especially in concentrated form. Never heat the compound directly or distill to dryness.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13] All manipulations should be performed within a chemical fume hood.

-

Light and Temperature Sensitivity: As established, the compound is highly unstable.[10][17] All work must be done with minimal exposure to light, and the material must be kept cold. Use amber glassware and protect from ambient light.

-

Storage: Long-term storage must be at -20°C or below, under an inert atmosphere. For routine use, preparing dilute stock solutions in a suitable solvent (e.g., chloroform or methanol) which are then stored cold can improve stability and handling safety.

Conclusion

The synthesis of this compound is a delicate but achievable process that hinges on a controlled photosensitized oxygenation reaction. By understanding the underlying ene reaction mechanism and meticulously controlling reaction parameters—particularly temperature and reaction time—it is possible to generate this unstable but vital intermediate. The purification and handling procedures detailed herein are equally critical to obtaining and preserving a high-purity product. This guide provides the necessary framework for researchers and pharmaceutical scientists to confidently produce this compound, enabling further investigation into the biochemistry of Vitamin K and supporting the development of safe and effective medicines.

References

- Snyder, C. D., & Rapoport, H. (1969). Photooxygenation of phylloquinone and menaquinones. Journal of the American Chemical Society.

- Hangarter, C. M., et al. (2003). Primary photoreactions of phylloquinone (vitamin K1) and plastoquinone-1 in solution. Photochemical & Photobiological Sciences.

- Larson, A. E., & Suttie, J. W. (1978). Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction. Proceedings of the National Academy of Sciences.

- Fieser, L. F., et al. (1980). SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION). ProQuest.

- Anonymous. (1984). Vitamin K hydroperoxide: an intermediate in gamma-glutamate carboxylation? Nutrition Reviews.

- Georgieva, E., & Stoineva, I. (2018). Vitamin K: Redox-modulation, prevention of mitochondrial dysfunction and anticancer effect. Biochimica et Biophysica Acta (BBA) - General Subjects.

- Microbe Notes. (2024). Vitamin K Cycle (Steps and Enzymes). Microbe Notes.

- Canfield, L. M., Tomer, K. B., & Davy, L. A. (1985). Photolytic production of vitamin k hydroperoxide: Isolation, characterization and significance to vitamin k-dependent carboxylation. Photobiochemistry and Photobiophysics.

- Piscaer, I., et al. (2023). The Pleiotropic Role of Vitamin K in Multimorbidity of Chronic Obstructive Pulmonary Disease. Clinical Medicine.

- Reumann, S. (2013). Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes and its integration into signaling molecule synthesis pathways. Sub-cellular biochemistry.

- National Center for Biotechnology Information. (n.d.). Vitamin K1-hydroperoxide. PubChem Compound Database.

- Creed, D., Werbin, H., & Daniel, T. (1981). The mechanism of photooxidation of the menaquinones. Tetrahedron Letters.

- Typology. (2024). What is the method of obtaining Vitamin K? Typology.

- Brown, S. D., et al. (2018). Comparative Stability of Vitamin K1 Oral Liquids Prepared in Sterile Water for Injection and Stored in Amber Glass Bottles and Amber Plastic Syringes. International Journal of Pharmaceutical Compounding.

- Tie, J. K., et al. (2019). Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1. Biochemistry.

- Piskounova, E., & Suttie, J. W. (2001). Quinone oxidoreductases and vitamin K metabolism. Journal of Biological Chemistry.

- Wikipedia. (n.d.). Vitamin K. Wikipedia.

- Larson, A. E., & Suttie, J. W. (1978). Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction. Proceedings of the National Academy of Sciences of the United States of America.

- Wikipedia. (n.d.). Vitamin K. Wikipedia.

- Suttie, J. W. (1978). Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction. PNAS.

- National Center for Biotechnology Information. (n.d.). Phylloquinone. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Phylloquinone. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Phylloquinone. PubChem Compound Database.

- Chemistry For Everyone. (2025). What Is Photo-oxidation? YouTube.

- Chemistry For Everyone. (2025). What Is Photo-oxidation? YouTube.

Sources

- 1. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin K: Redox-modulation, prevention of mitochondrial dysfunction and anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K - Wikipedia [en.wikipedia.org]

- 7. Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Vitamin K hydroperoxide: an intermediate in gamma-glutamate carboxylation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Stability of Vitamin K1 Oral Liquids Prepared in Sterile Water for Injection and Stored in Amber Glass Bottles and Amber Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | CAS No: 2241755-02-0 [aquigenbio.com]

- 14. Quinone oxidoreductases and vitamin K metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION) - ProQuest [proquest.com]

- 17. vitamin K1-hydroperoxide | 15576-39-3 [amp.chemicalbook.com]

Vitamin K1 Hydroperoxide: A Reactive Oxygen Species at the Crossroads of Coagulation and Cellular Redox Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Vitamin K1, a vital fat-soluble vitamin primarily known for its essential role in blood coagulation, occupies a fascinating and complex position within cellular biochemistry. Beyond its function as a cofactor for γ-glutamyl carboxylase, the metabolism of vitamin K1 involves the formation of reactive intermediates, among which Vitamin K1 hydroperoxide is of significant interest. This technical guide provides a comprehensive exploration of this compound as a reactive oxygen species (ROS). We will delve into its chemical properties, formation pathways, and its dual role in both physiological processes and pathological conditions linked to oxidative stress. This guide will also present detailed methodologies for the detection and study of this transient molecule, offering insights for researchers in fields ranging from hematology to neurobiology and drug development.

The Chemical and Biological Identity of this compound

Vitamin K1, also known as phylloquinone, is a 2-methyl-1,4-naphthoquinone with a phytyl side chain.[1] The hydroperoxide derivative, 2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione, is a metabolite of vitamin K1.[2] This molecule is characterized by the presence of a hydroperoxide group (-OOH) on the phytyl side chain, which imparts significant reactivity.[3]

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C31H46O4 | [2] |

| Molecular Weight | 482.7 g/mol | [2] |

| IUPAC Name | 2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | [2] |

| Physical State | Pale yellow to colorless liquid | [3] |

| Stability | Sensitive to light and heat | [3] |

This compound is an unstable compound, prone to decomposition, which makes its direct study challenging.[3][4] Its reactivity is central to its biological effects, acting as a potential oxidizing agent and participating in redox reactions within the cell.[5]

Formation of this compound: Enzymatic and Non-Enzymatic Pathways

The generation of this compound can occur through several mechanisms, highlighting its connection to both normal metabolic processes and conditions of oxidative stress.

The Vitamin K Cycle and a Putative Hydroperoxide Intermediate

The canonical function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate residues in vitamin K-dependent proteins, essential for blood coagulation.[6][7] This process is part of the vitamin K cycle, a series of enzymatic reactions that regenerate the active form of vitamin K.[8]

It has been proposed that a hydroperoxide intermediate of vitamin K is formed during the carboxylation reaction.[9][10] The reduced form of vitamin K, vitamin K hydroquinone (KH2), is oxidized to vitamin K 2,3-epoxide, and this oxidation is coupled to the carboxylation of glutamate.[11] Evidence suggests that a hydroperoxide species may be a key intermediate in this oxidative step.[9][10]

Caption: Hypothetical signaling pathway involving this compound as a signaling molecule.

Methodologies for the Study of this compound

The inherent instability of this compound necessitates sensitive and specific analytical methods for its detection and quantification. [12][13]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin K and its metabolites. [14][15] Protocol: HPLC with Fluorescence Detection for Vitamin K1

This protocol is adapted for the detection of vitamin K1, and with modifications to the extraction and derivatization steps, could be applied to the more unstable hydroperoxide.

-

Sample Preparation:

-

Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent mixture like hexane/isopropanol.

-

Perform solid-phase extraction (SPE) to purify the lipid extract and remove interfering substances. [16]2. Post-Column Reduction:

-

Incorporate a post-column reactor containing a reducing agent (e.g., zinc particles) to convert the quinone form of vitamin K to the fluorescent hydroquinone form. [16][17]3. HPLC Separation:

-

Utilize a reverse-phase C18 column for separation.

-

Employ an isocratic mobile phase, for example, a mixture of methanol and a suitable buffer.

-

-

Fluorescence Detection:

Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the identification and quantification of lipid hydroperoxides. [18][19] Key Considerations for LC-MS/MS Analysis:

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Multiple Reaction Monitoring (MRM): This mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions. [14]* Internal Standards: The use of isotopically labeled internal standards is crucial for accurate quantification. [14]

Spectrophotometric and Volumetric Methods

While less specific, traditional methods for determining peroxide values can provide an overall measure of lipid hydroperoxides in a sample. [20][21]

-

Iodometric Titration: This classic method involves the reaction of hydroperoxides with iodide, and the resulting iodine is titrated with a standard thiosulfate solution. [21]* Ferrous Oxidation-Xylenol Orange (FOX) Assay: This spectrophotometric method is based on the oxidation of Fe(II) to Fe(III) by hydroperoxides, which then forms a colored complex with xylenol orange. [12][18] Summary of Detection Methods:

| Method | Principle | Advantages | Disadvantages |

| HPLC-Fluorescence | Post-column reduction to fluorescent hydroquinone | High sensitivity | Indirect detection, requires derivatization |

| LC-MS/MS | Mass-to-charge ratio analysis of molecular ions and fragments | High sensitivity and specificity | Expensive instrumentation, requires expertise |

| Iodometric Titration | Redox titration | Simple, inexpensive | Low sensitivity, not specific |

| FOX Assay | Colorimetric reaction | Simple, good sensitivity | Susceptible to interference |

Implications for Drug Development and Disease

The role of this compound as a reactive oxygen species has several implications for health, disease, and the development of therapeutic interventions.

Oxidative Stress-Related Diseases

Given its pro-oxidant potential, an overproduction of this compound could contribute to the pathogenesis of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular disease. [18][22]Research has shown that vitamin K1 can induce vascular endothelial dysfunction through oxidative stress. [22]Conversely, the antioxidant properties of the vitamin K cycle may offer protection. [23]

Drug Discovery and Development

The enzymes of the vitamin K cycle are targets for anticoagulant drugs like warfarin. [23]Understanding the role of reactive intermediates like the hydroperoxide could open new avenues for drug development. For instance, modulating the formation or detoxification of this compound might be a strategy to influence coagulation or mitigate oxidative damage in specific tissues.

Furthermore, the protective effects of vitamin K against oxidative cell death, as seen in oligodendrocytes, suggest a potential therapeutic role for vitamin K or its derivatives in neuroprotective strategies. [24]

Conclusion and Future Directions

This compound represents a fascinating and understudied molecule at the intersection of coagulation, metabolism, and redox biology. Its dual nature as both a potential pro-oxidant and a byproduct of a cycle with antioxidant capabilities highlights the complexity of cellular redox homeostasis. For researchers and drug development professionals, a deeper understanding of the formation, reactivity, and biological targets of this compound is crucial.

Future research should focus on the development of more direct and sensitive methods for the in-situ detection of this transient species. Elucidating the specific signaling pathways modulated by this compound and its role in the initiation or progression of oxidative stress-related diseases will be key to unlocking its full therapeutic and diagnostic potential.

References

- Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives.

- Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.

- Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Semantic Scholar. [Link]

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYL

- A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK. DADUN. [Link]

- Mass Spectrometric Analysis of Lipid Hydroperoxides.

- Vitamin K1-hydroperoxide | C31H46O4. PubChem. [Link]

- The potent antioxidant activity of the vitamin K cycle in microsomal lipid peroxid

- Vitamin K (VitK) redox cycle process.

- The vitamin K cycle.

- Vitamin K Prevents Oxidative Cell Death by Inhibiting Activation of 12-Lipoxygenase in Developing Oligodendrocytes.

- Formation of 3-hydroxy-2,3-dihydrovitamin K1 in Vivo: Relationship to Vitamin K Epoxide Reductase and Warfarin Resistance. PubMed. [Link]

- Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermedi

- Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry. PubMed. [Link]

- Vitamin K hydroquinone. Cyberlipid. [Link]

- Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermedi

- Functional Study of the Vitamin K Cycle Enzymes in Live Cells.

- A concise review of quantification methods for determination of vitamin K in various biological matrices.

- Vitamin K1 HPLC Assay. Eagle Biosciences. [Link]

- Methods of Analysis of Vitamin K: A Review. SciSpace. [Link]

- Vitamin K. Wikipedia. [Link]

- Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity.

- Protective Effects of Vitamin K Compounds on the Proteomic Profile of Osteoblasts under Oxid

- Vitamin K1 (phylloquinone)

- Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. MDPI. [Link]

- What to Know About Vitamin K1. Healthline. [Link]

- Biological role of Vitamin K in Human Health: A comprehensive review.

- Computational Insight Into Vitamin K1 ω-Hydroxylation by Cytochrome P450 4F2. Frontiers. [Link]

- The mechanism of action of vitamin K. PubMed. [Link]

- Vitamin K1-hydroperoxide | C31H46O4 | CID 6441403. PubChem. [Link]

- Vitamin K Prevents Oxidative Cell Death by Inhibiting Activation of 12-Lipoxygenase in Developing Oligodendrocytes.

Sources

- 1. Vitamin K1: Uses, Sources, Dosage, and More [healthline.com]

- 2. Vitamin K1-hydroperoxide | C31H46O4 | CID 6441403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 15576-39-3: vitamin K1-hydroperoxide | CymitQuimica [cymitquimica.com]

- 4. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION) - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. Vitamin K - Wikipedia [en.wikipedia.org]

- 7. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Vitamin K hydroquinone | Cyberlipid [cyberlipid.gerli.com]

- 12. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives | Semantic Scholar [semanticscholar.org]

- 14. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eaglebio.com [eaglebio.com]

- 17. scispace.com [scispace.com]

- 18. Mass Spectrometric Analysis of Lipid Hydroperoxides | Springer Nature Experiments [experiments.springernature.com]

- 19. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS [mdpi.com]

- 20. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dadun.unav.edu [dadun.unav.edu]

- 22. Vitamin K1 (phylloquinone) induces vascular endothelial dysfunction: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The potent antioxidant activity of the vitamin K cycle in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Vitamin K Prevents Oxidative Cell Death by Inhibiting Activation of 12-Lipoxygenase in Developing Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Vitamin K1 Hydroperoxide in the Vitamin K Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of vitamin K-dependent proteins, which are vital for blood coagulation, bone metabolism, and vascular health.[1][2] A pivotal, yet transient, intermediate in this cycle is Vitamin K1 hydroperoxide. This guide provides an in-depth examination of the formation, function, and resolution of this compound. It details the enzymatic machinery, particularly γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR), that governs the cycle. Furthermore, this document offers detailed experimental protocols for assessing the activity of these key enzymes and discusses the pharmacological significance of the cycle, focusing on the mechanism of action of anticoagulants like warfarin. This guide serves as a comprehensive technical resource for professionals engaged in research and development in hemostasis, thrombosis, and related fields.

Introduction: The Centrality of the Vitamin K Cycle

Vitamin K, a fat-soluble vitamin obtained from dietary sources as phylloquinone (K1) and menaquinones (K2), is indispensable for human physiology.[3][4] Its primary role is to function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2][5] GGCX catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[1][6] This modification is essential for the calcium-binding capacity and subsequent biological activity of VKDPs, which include critical blood coagulation factors (II, VII, IX, X), anticoagulants (Protein C, S, Z), and proteins involved in bone and vascular metabolism like osteocalcin and Matrix Gla Protein (MGP).[2][3][7]

To sustain this vital carboxylation activity, the body employs an efficient recycling pathway known as the vitamin K cycle. This series of reactions, occurring in the endoplasmic reticulum, continuously regenerates the active, reduced form of vitamin K (hydroquinone), allowing a small amount of the vitamin to be reused many times.[1][2] At the heart of this cycle lies the formation of a high-energy intermediate, this compound, which directly drives the carboxylation reaction.

The Keystone Intermediate: Formation of this compound

The generation of this compound is inextricably linked to the catalytic action of GGCX, which functions as a dual-purpose enzyme.[8][9] The process begins with the reduced form of vitamin K, vitamin K hydroquinone (KH2), which is the active cofactor for GGCX.[2][4]

The reaction mechanism proceeds as follows:

-

Activation: GGCX utilizes molecular oxygen (O2) and KH2.[5]

-

Intermediate Formation: The enzyme catalyzes a reaction between O2 and KH2 to generate a highly reactive vitamin K hydroperoxide intermediate.[1] Some research suggests this intermediate may be a peroxide or hydroperoxide derivative of vitamin K1.[10]

-

Carboxylation Driver: The energy released from this oxygenation step is harnessed by GGCX to abstract a proton from the γ-carbon of a glutamate residue on a target protein, creating a carbanion.[1][5]

-

CO2 Fixation: This highly reactive Glu carbanion then attacks a molecule of carbon dioxide (CO2), resulting in the formation of a Gla residue.[1]

-

Byproduct Formation: Concurrently with carboxylation, the vitamin K hydroperoxide is converted into vitamin K 2,3-epoxide (KO).[1][3][5]

This elegant mechanism ensures that the energetically unfavorable carboxylation of glutamate is efficiently coupled to the oxidation of vitamin K hydroquinone.[5]

Regeneration and Recycling: The Role of Vitamin K Epoxide Reductase (VKOR)

The vitamin K cycle must efficiently regenerate the active KH2 form from the vitamin K epoxide (KO) byproduct to sustain continuous carboxylation. This critical function is performed by Vitamin K Epoxide Reductase (VKOR), an integral membrane protein in the endoplasmic reticulum.[11][12]

VKOR catalyzes a two-step reduction process:

-

Epoxide Reduction: VKOR first reduces vitamin K epoxide (KO) back to vitamin K quinone.[3][13]

-

Quinone Reduction: Subsequently, VKOR (along with potentially other reductases) reduces vitamin K quinone to the active vitamin K hydroquinone (KH2), completing the cycle.[3][11][12]

The active site of VKOR contains a CXXC redox motif (specifically Cys132 and Cys135), which is essential for its catalytic activity.[12][14] These sulfhydryl groups are utilized in the reduction reactions and become oxidized to a disulfide bond in the process.[12] An as-yet-unidentified physiological reductant is then required to reduce the disulfide bond and reactivate the enzyme for the next catalytic cycle.[12]

Diagram: The Vitamin K Cycle

Below is a representation of the key enzymatic steps in the vitamin K cycle, highlighting the central position of the hydroperoxide intermediate and the site of warfarin inhibition.

Caption: The Vitamin K Cycle, showing the central role of this compound.

Pharmacological Significance: Warfarin and VKOR Inhibition

The vitamin K cycle is the pharmacological target of the most widely prescribed oral anticoagulant, warfarin.[14][15] Warfarin exerts its therapeutic effect by inhibiting VKOR.[14][16] By blocking this key enzyme, warfarin prevents the regeneration of active vitamin K hydroquinone (KH2).[12][16] This leads to a depletion of the necessary cofactor for GGCX, thereby reducing the γ-carboxylation of vitamin K-dependent coagulation factors.[12][16] The resulting under-carboxylated clotting factors are biologically inactive, leading to impaired blood coagulation.[12]

Molecular dynamics simulations and mutagenesis studies have provided insights into warfarin's mechanism. Warfarin appears to bind reversibly to VKOR, with key interactions involving residues like Tyrosine 139 (Y139).[14][15] This binding is thought to block the enzyme at a specific conformational and redox state, preventing its catalytic function.[17] Mutations in the VKORC1 gene can lead to warfarin resistance, where a higher dose of the drug is required to achieve the same anticoagulant effect.[14][15]

Experimental Methodologies

Studying the vitamin K cycle and the effects of inhibitors requires robust and reliable assays. Here, we detail common protocols for assessing the activity of the key enzymes, GGCX and VKOR.

Protocol 1: In Vitro Assay for VKOR Activity (HPLC-Based)

This method directly measures the enzymatic conversion of vitamin K1 epoxide (KO) to vitamin K1 quinone, providing a quantitative assessment of VKOR activity.[11]

Objective: To quantify the rate of KO reduction by VKOR in a microsomal preparation.

Materials & Reagents:

-

Enzyme Source: Microsomes prepared from mammalian cells (e.g., HEK293T) overexpressing human VKORC1.

-

Substrate: Vitamin K1 2,3-epoxide (KO) stock solution (e.g., 5 mM in isopropanol).

-

Reducing Agent: Reduced Glutathione (GSH) is recommended for physiological relevance over dithiothreitol (DTT).[11]

-

Reaction Buffer: 200 mM HEPES, pH 7.5, containing 150 mM KCl.

-

Quenching Solution: Isopropanol/hexane mixture (3:2 v/v).

-

Analytical System: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or fluorescence detector.[11][18]

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, GSH (to a final concentration of 1-5 mM), and the microsomal preparation. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the KO substrate to start the reaction (final concentration typically 10-100 µM). For inhibitor studies, the compound of interest (e.g., warfarin) should be added during the pre-incubation step.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

-

Quench Reaction: Stop the reaction by adding 2 volumes of the cold quenching solution. Vortex vigorously to extract the lipids, including vitamin K metabolites.

-

Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the aqueous and organic phases.

-

Sample Preparation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis: Reconstitute the dried extract in the mobile phase (e.g., methanol/ethanol mixture) and inject it into the HPLC system.

-

Data Analysis: Quantify the amount of vitamin K1 quinone produced by comparing the peak area to a standard curve. Enzyme activity is typically expressed as pmol of product formed per minute per mg of microsomal protein.

Diagram: Workflow for HPLC-Based VKOR Assay

Caption: A streamlined workflow for the in vitro HPLC-based VKOR activity assay.

Protocol 2: Cell-Based Assay for GGCX Activity (ELISA)

Cell-based assays provide a more physiologically relevant context for studying enzyme function, accounting for cellular uptake, metabolism, and the native membrane environment.[8][9] This protocol uses a reporter protein to indirectly measure GGCX activity.[8]

Objective: To assess the carboxylation efficiency of GGCX in a cellular environment.

Materials & Reagents:

-

Cell Line: HEK293 cells engineered to be deficient in endogenous GGCX.[19] These cells are co-transfected to express the GGCX variant of interest and a vitamin K-dependent reporter protein (e.g., human Factor IX).[8][20]

-

Cell Culture Medium: Standard DMEM/F12 supplemented with fetal bovine serum.

-

Vitamin K1: Stock solution in ethanol.

-

ELISA Kit: An ELISA kit specific for the fully carboxylated form of the reporter protein (e.g., calcium-dependent anti-Factor IX antibody).

Step-by-Step Procedure:

-

Cell Culture: Plate the engineered HEK293 cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing a range of Vitamin K1 concentrations (e.g., 0 to 10 µM). If testing inhibitors, they would be added at this stage.

-

Incubation: Culture the cells for 48-72 hours to allow for expression, carboxylation, and secretion of the reporter protein into the medium.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted reporter protein.

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody.

-

Adding the collected cell culture supernatant.

-

Adding a detection antibody that specifically recognizes the Gla-containing, carboxylated form of the reporter.

-

Adding a substrate to generate a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[21] The signal intensity is directly proportional to the amount of carboxylated reporter protein, reflecting the activity of the expressed GGCX.

Quantitative Data Summary

The efficiency of the vitamin K cycle enzymes can be described by standard kinetic parameters. However, these values can vary significantly based on the assay conditions, particularly the choice of reducing agent for VKOR assays.[11][22]

| Parameter | Enzyme | Typical Value Range | Conditions / Notes |

| Warfarin IC50 | Human VKORC1 | 20 - 150 nM | Cell-based assays or in vitro assays using GSH as a reductant.[11][20] |

| Warfarin IC50 | Human VKORC1 | 1 - 10 µM | In vitro assays using the artificial reductant DTT.[11][22] |

| Km for KO | Human VKORC1 | 5 - 20 µM | Varies with assay conditions and source of enzyme. |

| Km for Vit. K | Human GGCX | 1 - 5 µM | For the reduced vitamin K hydroquinone cofactor. |

Note: IC50 and Km values are highly dependent on specific experimental conditions and should be determined empirically for each system.

Conclusion and Future Directions

This compound is a transient but mechanistically essential intermediate in the vitamin K cycle. Its formation by GGCX provides the energetic driving force for the critical γ-carboxylation of proteins required for hemostasis and other physiological processes. The subsequent recycling of its byproduct, vitamin K epoxide, by VKOR is the rate-limiting step for anticoagulation therapy with warfarin.

A thorough understanding of this cycle, from the bioenergetics of hydroperoxide formation to the kinetics of VKOR-mediated reduction, is fundamental for drug development professionals aiming to create novel anticoagulants or therapies for bleeding disorders. Future research will likely focus on elucidating the precise structure of the GGCX-hydroperoxide complex, identifying the endogenous reductant for VKOR, and exploring the roles of VKDPs in pathologies beyond coagulation, such as vascular calcification and osteoporosis. The robust experimental protocols detailed herein provide the foundational tools for advancing these critical areas of scientific inquiry.

References

- Vitamin K Cycle (Steps and Enzymes) - Vitamin K quinone, Hydroquinone, Epoxide. (2024). Self-published.

- Li, W., et al. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood.

- In Vitro Assays for Vitamin K Epoxide Reductase (VKOR) Activity: Application Notes and Protocols. (2025). BenchChem.

- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (2018). American Society of Hematology.

- Stafford, D. W. (2005). Structure and function of vitamin K epoxide reductase. Journal of Thrombosis and Haemostasis.

- The mechanism of action of warfarin. VKOR -vitamin K epoxide reductase,... (n.d.). ResearchGate.

- Application Notes and Protocols for In Vitro Measurement of Gamma-Glutamyl Carboxylase (GGCX) Activity. (2025). BenchChem.

- Berkner, K. L. (2008). Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. Molecules.

- Warfarin Inhibits Vitamin K Epoxide Reductase By Specifically Blocking at a Conformational and Redox State. (2014). Blood.

- Li, W., et al. (2015). Structural and functional insights into enzymes of the vitamin K cycle. Journal of Thrombosis and Haemostasis.

- Furie, B., & Furie, B. C. (2006). γ-glutamyl carboxylation: squaring the vitamin K cycle. Blood.

- The vitamin K cycle. During γ-carboxylation of glutamyl residues,... (n.d.). ResearchGate.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION). (1983). ProQuest.

- Klapkova, E., et al. (2018). Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. Journal of Clinical Laboratory Analysis.

- A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay. (2013). Journal of Thrombosis and Haemostasis.

- Hao, H., & Tie, J. K. (2024). Assessment of gamma-glutamyl carboxylase activity in its native milieu. Methods in Enzymology.

- In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. (2025). Molecules.

- Analysis of vitamin K in foods using HPLC with column-switching. (n.d.). GL Sciences.

- Sharma, P., et al. (2015). Methods of Analysis of Vitamin K: A Review. International Journal of Pharmaceutical and Clinical Research.

- Liu, S., et al. (2023). Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases. Journal of Biological Chemistry.

- Vitamin K activity and metabolism of vitamin K-1 epoxide-1,4-diol. (1981). Archives of Biochemistry and Biophysics.

- The proposed HPLC method for determining vitamin K in dairy products is : • highly selective. (n.d.). Aquanal.

- Assessment of gamma-glutamyl carboxylase activity in its native milieu. (2024). Methods in Enzymology.

- Booth, S. L., et al. (1995). Evaluation of an HPLC method for the determination of phylloquinone (vitamin K1) in various food matrixes. Journal of Agricultural and Food Chemistry.

- Vitamin K. (n.d.). Wikipedia.

- Vitamin K. (n.d.). Linus Pauling Institute, Oregon State University.

- Assessment of gamma-glutamyl carboxylase activity in its native milieu. (2024). Request PDF.

- The vitamin K cycle. Vitamin K is reduced into the biologically active... (n.d.). ResearchGate.

- A novel and environmentally benign selective route for Vitamin K(3) synthesis. (2025). ResearchGate.

- What is the method of obtaining Vitamin K? (2024). Typology.

- The Synthesis of Naturally Occurring Vitamin K and Vitamin K Analogues. (2003). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. Vitamin K - Wikipedia [en.wikipedia.org]

- 5. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION) - ProQuest [proquest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mybiosource.com [mybiosource.com]

- 22. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Elusive Vitamin K1 Hydroperoxide: From a Hypothetical Intermediate to a Keystone in Redox Biology

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the biological role of Vitamin K has been primarily defined by its function as a cofactor for γ-glutamyl carboxylase (GGCX) in the post-translational modification of proteins essential for blood coagulation.[1][2][3] This process, known as the Vitamin K cycle, involves the redox cycling of the vitamin between its quinone, hydroquinone, and epoxide forms.[3] However, nestled within the mechanistic hypotheses of this cycle is a highly reactive and elusive species: Vitamin K1 hydroperoxide . Initially proposed as a key oxygenated intermediate necessary for carboxylation, its existence has been challenging to prove directly due to its inherent instability.[4][5][6] This guide delves into the scientific journey of this compound, from its theoretical conception to the modern analytical strategies required to probe its existence. Furthermore, we will contrast this hypothetical intermediate with the now well-established role of its reduced counterpart, Vitamin K1 hydroquinone, as a potent inhibitor of ferroptosis, a regulated form of cell death driven by lipid peroxidation.[7][8][9] This exploration provides a comprehensive overview for researchers aiming to investigate the non-canonical roles of Vitamin K and its reactive metabolites in cellular health and disease.

The Canonical Vitamin K Cycle: The Birth of the Hydroperoxide Hypothesis

The classical function of Vitamin K is to enable the carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs).[3] This modification is critical for their function, allowing them to bind calcium ions.[2] The process is driven by a series of redox reactions in the endoplasmic reticulum, illustrated below.

Diagram 1: The Canonical Vitamin K-Epoxide Cycle

Caption: The Vitamin K-Epoxide Cycle in the Endoplasmic Reticulum.

The key steps are:

-

Reduction: Vitamin K quinone is reduced to Vitamin K hydroquinone (VKH₂). This is the biologically active form.[2]

-

Carboxylation & Epoxidation: In a coupled reaction catalyzed by GGCX, VKH₂ is oxidized to Vitamin K 2,3-epoxide (KO). The energy released is believed to power the abstraction of a proton from the γ-carbon of a glutamate residue, allowing for its carboxylation by CO₂.[5][6]

-

Recycling: Vitamin K epoxide reductase (VKOR) reduces the KO back to the quinone form, completing the cycle.[3] This step is famously inhibited by warfarin anticoagulants.

It was within the second step—the coupled carboxylation and epoxidation—that the hydroperoxide was first proposed. Researchers hypothesized that the oxidation of VKH₂ by molecular oxygen does not proceed directly to the epoxide but rather through a high-energy oxygenated intermediate. Evidence from studies in the late 1970s suggested that a hydroperoxide of the vitamin was this key intermediate.[5][6] Experiments using the organic hydroperoxide analog, tert-butyl hydroperoxide, showed it could weakly drive the carboxylation reaction in the absence of Vitamin K and competitively inhibit both Vitamin K-dependent carboxylation and epoxidation.[5][6] Furthermore, glutathione peroxidase, an enzyme that reduces hydroperoxides, was found to inhibit both reactions.[6]

Diagram 2: Proposed GGCX Mechanism with Hydroperoxide Intermediate

Caption: The hypothesized role of this compound in the GGCX reaction.

This proposed mechanism suggests the hydroperoxide is the species that, upon rearrangement, generates a strong base (e.g., an alkoxide) powerful enough to abstract the weakly acidic proton from the glutamate residue, forming a carbanion that is then attacked by CO₂.[4][5]

A New Frontier: Vitamin K Hydroquinone, FSP1, and Ferroptosis Inhibition

While the hydroperoxide remained a compelling but unproven hypothesis in the carboxylation pathway, a landmark discovery in 2022 revealed a new, non-canonical role for the Vitamin K cycle in a completely different cellular process: ferroptosis .[7][8]

Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid hydroperoxides.[7][9] It was discovered that the fully reduced form of Vitamin K, the hydroquinone (VKH₂) , functions as a potent radical-trapping antioxidant that can halt lipid peroxidation and thus inhibit ferroptosis.[8][10]

Crucially, this protective pathway was found to be independent of the canonical ferroptosis suppressor system involving GPX4. Instead, it relies on the enzyme Ferroptosis Suppressor Protein 1 (FSP1) , which was identified as an efficient NAD(P)H-dependent vitamin K reductase.[9][10][11] FSP1 reduces Vitamin K quinone to the active VKH₂ antioxidant, which then protects membranes from lipid peroxidation. This discovery established a new, warfarin-resistant Vitamin K cycle dedicated to suppressing ferroptosis.[8]

Diagram 3: FSP1-Mediated Anti-Ferroptotic Vitamin K Cycle

Caption: FSP1 reduces Vitamin K to hydroquinone (VKH2) to trap lipid radicals.

This places the different redox species of Vitamin K into distinct functional roles, which are summarized in the table below.

Table 1: Redox States and Biological Functions of Vitamin K1

| Redox Species | Common Name | Proposed/Established Function | Key Enzyme(s) |

| K | Quinone | Oxidized, inactive precursor form. | VKOR, FSP1 |

| KH₂ | Hydroquinone | 1. Active cofactor for GGCX.2. Potent radical-trapping antioxidant. | GGCX, FSP1 |

| KO | Epoxide | Byproduct of the GGCX reaction. | VKOR |

| KOOH | Hydroperoxide | Hypothesized oxygenated intermediate for GGCX activation. | GGCX |

Analytical Strategies for Detecting this compound

The primary challenge in definitively identifying this compound in vivo is its predicted instability.[4] Any analytical workflow must be designed to rapidly extract and stabilize the analyte while distinguishing it from more abundant, stable metabolites like the quinone and epoxide forms. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its exceptional sensitivity and specificity.[12][13][14]

Diagram 4: Experimental Workflow for Hydroperoxide Detectiondot

Sources

- 1. The Discovery and Clinical Application Progress of Vitamin K - Oreate AI Blog [oreateai.com]

- 2. Vitamin K - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION) - ProQuest [proquest.com]

- 5. pnas.org [pnas.org]

- 6. Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin K1 inhibits ferroptosis and counteracts a detrimental effect of phenprocoumon in experimental acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin K1 inhibits ferroptosis and counteracts a detrimental effect of phenprocoumon in experimental acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. debuglies.com [debuglies.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Non-Enzymatic Formation of Vitamin K1 Hydroperoxide: Mechanisms, Methodologies, and Implications

Executive Summary

Vitamin K1, or phylloquinone, is a lipophilic molecule essential for blood coagulation and bone metabolism.[1] Beyond its well-defined enzymatic cycle, Vitamin K1 is susceptible to non-enzymatic oxidation, leading to the formation of various degradation products, including the highly reactive and often unstable Vitamin K1 hydroperoxide. The formation of this hydroperoxide is not merely a matter of pharmaceutical degradation; it holds significant implications for understanding the vitamin's biological mechanism, its role in oxidative stress pathologies like ferroptosis, and the development of stable drug formulations.[2][3] This guide provides an in-depth exploration of the primary non-enzymatic pathways leading to this compound formation, details robust experimental protocols for its induction and analysis, and discusses the profound consequences of its presence in both pharmaceutical and biological systems.

Introduction: The Double-Edged Sword of Vitamin K1 Oxidation

Vitamin K1's chemical structure, featuring a naphthoquinone ring and a long phytyl tail, is central to its function and its vulnerability.[1] The enzymatic Vitamin K cycle masterfully controls its redox state, cycling between quinone, hydroquinone, and epoxide forms to drive the γ-carboxylation of specific proteins.[4][5] However, external pro-oxidant stimuli such as light and reactive oxygen species (ROS) can bypass this elegant biological control, initiating uncontrolled oxidation.

The formation of a hydroperoxide on the phytyl side chain or as a proposed intermediate at the naphthoquinone ring represents a critical juncture.[3][6] For drug development professionals, this is a primary degradation pathway that compromises the stability and safety of Vitamin K1 formulations.[7][8] For researchers, the non-enzymatic synthesis of this intermediate provides a valuable chemical model to probe the long-hypothesized role of a vitamin K hydroperoxide in the enzymatic carboxylation reaction.[3][9] Furthermore, as a lipid-soluble molecule, Vitamin K1's interaction with ROS and its potential to form lipid hydroperoxides places it at the center of lipid peroxidation processes, which are hallmarks of cellular damage and ferroptotic cell death.[2][10]

Core Mechanisms of Non-Enzymatic Formation

The non-enzymatic generation of this compound is primarily driven by two distinct, yet often interconnected, chemical processes: photooxidation and free-radical-mediated autoxidation.

Photooxidation: A Light-Driven Pathway

Vitamin K1 is notoriously unstable in the presence of light, particularly UV radiation.[11][12] This photosensitivity is a major challenge in pharmaceutical manufacturing and storage. The mechanism of photodegradation can proceed via the formation of highly reactive intermediates. In apolar solvents, exposure to light can generate cyclic 'preoxetane' diradicals; these transient species can be intercepted and "trapped" by molecular oxygen to yield peroxy-type adducts, which can lead to hydroperoxides.[11]

Aerobic photolysis of phylloquinone has been shown to yield a hydroperoxide on the phytyl side chain, specifically trans-2-methyl-3-(3-hydroperoxy-3,7,11,15-tetramethyl-1-hexadecenyl)-1,4-naphthoquinone, which subsequently degrades to form ketonic fragments.[6] This pathway underscores the dual requirement of light and oxygen for this specific degradation route.

Autoxidation: A Free Radical Chain Reaction

In biological systems or formulations containing pro-oxidants, Vitamin K1 can undergo autoxidation, a process mechanistically similar to lipid peroxidation.[13][14] This free-radical chain reaction involves three key stages:

-

Initiation: A pre-existing radical species (R•), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from an allylic position on the phytyl side chain of Vitamin K1, which is susceptible due to the double bond. This generates a carbon-centered Vitamin K1 radical (VK1•).

-

Propagation: The VK1• radical reacts rapidly with molecular oxygen (O₂) to form a Vitamin K1 peroxyl radical (VK1-OO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from a neighboring molecule (such as another Vitamin K1 molecule or a fatty acid), propagating the chain reaction and forming a this compound (VK1-OOH).

-

Termination: The reaction ceases when two radical species combine to form a non-radical product.

This process is particularly relevant in the context of ferroptosis, where iron-catalyzed lipid peroxidation is a key driver of cell death.[2] The hydroquinone form of Vitamin K (KH₂) has been identified as a potent antioxidant that can trap lipid radicals and inhibit ferroptosis, while the quinone form (the subject of this guide) is the substrate for these peroxidative reactions.[2][14]

Experimental Framework for Inducing and Studying Formation

Investigating the non-enzymatic formation of this compound requires carefully controlled experimental conditions to isolate specific pathways and reproducibly generate the target analyte.

Experimental Design: The Rationale Behind Key Choices

-

Solvent Selection: The choice of solvent is critical as it can influence reaction mechanisms. Apolar solvents like cyclohexane or hexane are suitable for mimicking lipid environments and are often used in photolysis studies.[6] Polar solvents can alter photoreaction pathways, potentially leading to different products like chromenols.[11]

-

Exclusion of Light: Given the high photosensitivity of Vitamin K1, all stock solutions and control experiments must be rigorously protected from light using amber glassware or foil wrapping to prevent unintended photooxidation.[12]

-

Oxygen Control: The concentration of dissolved oxygen is a key reactant. Experiments can be conducted under ambient air, an oxygen-enriched atmosphere to accelerate the reaction, or an inert atmosphere (e.g., nitrogen or argon) to establish oxygen's necessity for the reaction.

-

Initiator/Catalyst: For autoxidation studies, a pro-oxidant system like Fe²⁺/ascorbate is effective for initiating lipid peroxidation.[13] For direct chemical synthesis, peroxy acids can be used, though they may produce a mixture of unstable hydroperoxides.[9]

Protocol 1: Induction of this compound via Photooxidation

This protocol provides a method for generating this compound through controlled light exposure.

Methodology:

-

Solution Preparation: Prepare a 1 mg/mL solution of Vitamin K1 (phylloquinone) in an HPLC-grade apolar solvent such as cyclohexane. Perform this step under dim, yellow light and use amber glassware.

-

Control Sample: Transfer an aliquot of the solution to a sealed amber vial, wrap it in foil, and store it at 4°C. This will serve as the T=0 and dark control.

-

Irradiation: Place the remaining solution in a quartz vessel (which is transparent to UV light) with a loose cap to allow air exchange. Irradiate the solution using a controlled UV light source (e.g., a mercury lamp with a specific wavelength filter) at a fixed distance and constant temperature.

-

Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw small aliquots of the irradiated solution.

-

Sample Quenching & Storage: Immediately transfer the sampled aliquots to amber HPLC vials and store them at -20°C or colder prior to analysis to minimize further degradation.

-

Analysis: Analyze the samples and the control using the HPLC-MS/MS method detailed in Section 4.4 to identify and quantify the formation of hydroperoxide isomers and other degradation products.

Analytical Methodologies for Detection and Characterization

The analysis of this compound is challenging due to its potential instability and low concentration amidst a complex mixture of the parent compound and other degradation products. A robust analytical strategy is paramount.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating Vitamin K1 from its various oxidative forms.[15]

-

Rationale: A reversed-phase C18 column is the standard choice. Its nonpolar stationary phase is ideal for retaining the highly lipophilic Vitamin K1 and its derivatives, allowing for separation based on subtle differences in polarity. The hydroperoxide, being slightly more polar than the parent Vitamin K1, will typically have a shorter retention time.

Detection Techniques: A Comparative Overview

The choice of detector is critical for achieving the required sensitivity and specificity.

| Detection Method | Principle | Advantages | Disadvantages | Best For |

| UV/Vis | Measures absorbance of the naphthoquinone ring (typically ~248 nm).[12] | Simple, robust, widely available. | Low sensitivity, non-specific (detects all quinones).[15] | High-concentration analysis, pharmaceutical purity testing. |

| Fluorescence (FD) | Detects fluorescence of the hydroquinone form after post-column chemical reduction.[16] | Very high sensitivity, highly selective for K vitamins. | Requires a post-column reactor (e.g., zinc column), indirect detection.[15] | Trace-level quantification in biological samples. |

| Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of the molecule and its fragments. | Unmatched specificity and sensitivity, provides structural information.[17] | Higher cost and complexity. | Definitive identification of novel metabolites, quantification in complex matrices. |

Protocol 2: HPLC-MS/MS Analysis of Vitamin K1 and its Hydroperoxide

This protocol provides a highly specific and sensitive method for the definitive identification and quantification of this compound.

Methodology:

-

Sample Preparation: Dilute the samples from the induction experiments (Protocol 1) in a suitable mobile phase-compatible solvent (e.g., methanol/isopropanol).

-

Chromatographic Conditions:

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Methanol/Isopropanol (1:1) with 0.1% formic acid.

-

Rationale: The gradient elution ensures that both the relatively nonpolar Vitamin K1 and its more polar oxidative products are effectively separated and eluted with good peak shape. Formic acid aids in protonation for positive ion mass spectrometry.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar molecules like Vitamin K1.[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM for Vitamin K1: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic fragment ion (e.g., loss of the phytyl tail).

-

MRM for this compound: Predict and monitor the transition for the hydroperoxide [M+H]⁺. The mass will be +32 Da compared to the parent Vitamin K1. The fragmentation pattern may be similar, but the precursor mass is unique and definitive.

-

-

-

Data Analysis: Identify the hydroperoxide peak by its specific MRM transition and retention time relative to the Vitamin K1 peak. Quantify using a calibration curve prepared with a standard, if available, or report as a relative peak area compared to the parent compound.

Implications and Future Directions

-

Pharmaceutical Development: A thorough understanding of non-enzymatic hydroperoxide formation is essential for developing stable Vitamin K1 formulations. This knowledge informs choices regarding excipients (avoiding pro-oxidants), packaging (UV-blocking materials), and storage conditions (protection from light and oxygen).[7][8]

-

Biological Mechanisms: The chemical synthesis and characterization of this compound provide critical tools for testing its competency as an intermediate in the γ-glutamyl carboxylase reaction, a central question in the vitamin's biochemistry.[3]

-

Oxidative Stress and Disease: The role of Vitamin K as a potent inhibitor of ferroptosis, a form of cell death driven by lipid peroxidation, is a rapidly emerging field.[2][10] Studying the formation of this compound in cellular models of oxidative stress can elucidate its role as either a marker of damage or an active participant in the cell death pathway, opening new therapeutic avenues for neurodegenerative diseases and other conditions linked to oxidative damage.[18][19]

References

- Vervoort, J., Ronden, J. E., & Thijssen, H. H. (1997). The potent antioxidant activity of the vitamin K cycle in microsomal lipid peroxidation. Biochemical Pharmacology, 54(8), 871-876.

- Fieser, L. F., Tishler, M., & Sampson, W. L. (1979). SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXYGENATED DERIVATIVES OF VITAMIN K1 (PEROXIDE, HYDROPEROXIDE, CARBOXYLATION).

- Ohsawa, S., & Yoshimura, S. (1991). Antioxidant effect of vitamin K homologues on ascorbic acid/Fe(2+)-induced lipid peroxidation of lecithin liposomes. Chemical & Pharmaceutical Bulletin, 39(4), 976-979. [Link]

- Li, J., Lin, J. C., Wang, H., Peterson, J. W., & Furie, B. C. (2009). Vitamin K Prevents Oxidative Cell Death by Inhibiting Activation of 12-Lipoxygenase in Developing Oligodendrocytes. Journal of Neuroscience Research, 87(9), 1997-2005. [Link]

- Hangarter, C. M., Hoermann, A., & Kamdzhilov, Y. (2003). Primary photoreactions of phylloquinone (vitamin K-1) and plastoquinone-1 in solution. Photochemical & Photobiological Sciences, 2(5), 524-535. [Link]

- Mishima, E., & Conrad, M. (2022). Vitamin K prevents cell death: A new function for a long-known molecule. Tohoku University. [Link]

- Wilson, R. M., Walsh, T. F., & Gee, S. K. (1980). On the Photoreactivity of Vitamin K Compounds.

- Wilson, R. M., Walsh, T. F., & Gee, S. K. (1980). Photooxygenation of phylloquinone and menaquinones. Journal of the American Chemical Society, 102(21), 6625-6627. [Link]

- Zhang, Y., et al. (2023). The role of vitamin K and its antagonist in the process of ferroptosis-damaged RPE-mediated CNV.

- Sadowski, J. A., & Suttie, J. W. (1980). Formation of 3-hydroxy-2,3-dihydrovitamin K1 in Vivo: Relationship to Vitamin K Epoxide Reductase and Warfarin Resistance. Biochemistry, 19(24), 5412-5418. [Link]

- Ionescu, C., et al. (2022). Processes and Interactions Impacting the Stability and Compatibility of Vitamin K and Gold Nanoparticles. Molecules, 27(19), 6543. [Link]

- Simes, D. C., et al. (2020). Vitamin K as a Diet Supplement with Impact in Human Health: A Narrative Review.

- Li, J., Lin, J. C., Wang, H., Peterson, J. W., & Furie, B. C. (2009). Vitamin K Prevents Oxidative Cell Death by Inhibiting Activation of 12-Lipoxygenase in Developing Oligodendrocytes. Journal of Neuroscience Research, 87(9), 1997-2005. [Link]

- Canfield, L. M., Davy, L. A., & Thomas, G. L. (1985). Anti-oxidant/pro-oxidant reactions of vitamin K.

- Popova, A., et al. (2023). The Role of Vitamin K in the Central Nervous System: A Narrative Review.

- Panchabhai, P., et al. (2021). An Improved and Plant Viable Synthesis of Vitamin K1.

- Li, J., et al. (2003). Novel role of vitamin k in preventing oxidative injury to developing oligodendrocytes and neurons. Journal of Neuroscience, 23(13), 5816-5826. [Link]

- Gentili, A., et al. (2014). Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry.

- Larson, A. E., & Suttie, J. W. (1978). Vitamin K-dependent carboxylase: evidence for a hydroperoxide intermediate in the reaction. Proceedings of the National Academy of Sciences, 75(11), 5413-5417. [Link]

- Wikipedia. (n.d.). Vitamin K. Wikipedia. [Link]

- GERLI, S. (n.d.). Vitamin K analysis. Cyberlipid. [Link]

- Popko, J., et al. (2022). Protective Effects of Vitamin K Compounds on the Proteomic Profile of Osteoblasts under Oxidative Stress Conditions. Molecules, 27(19), 6543. [Link]

- Kahina. (2024). What is the method of obtaining Vitamin K? Typology. [Link]

- Li, J., et al. (2003). Novel Role of Vitamin K in Preventing Oxidative Injury to Developing Oligodendrocytes and Neurons. Journal of Neuroscience, 23(13), 5816-5826. [Link]

- Li, M., & Chen, Z. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 162, 169-181. [Link]

- Piska, K., & Korytowski, W. (2018). Quinone oxidoreductases and vitamin K metabolism. Archives of Biochemistry and Biophysics, 648, 15-22. [Link]

- Ahmad, I., & Ahmad, N. (2016). Methods of analysis of vitamin K: a review.

- Ahmad, I., & Ahmad, N. (2016). Methods of Analysis of Vitamin K: A Review. SciSpace. [Link]

- Simes, D. C., et al. (2020). Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity. Journal of Clinical Medicine, 9(6), 1605. [Link]

- Stratigakis, D. (2018). A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants.

- Tas, A., et al. (2006). Effects of vitamin K1 supplementation on vascular responsiveness and oxidative stress in a rat femoral osteotomy model. Cell Biochemistry and Function, 24(6), 545-550. [Link]

- Wang, Y., et al. (2021). Role of singlet oxygen (¹O2) on ACP degradation rate (k1).

- Fusaro, E., et al. (2017). The Vitamin K-Dependent Proteins: A New Area of Research in Cardiovascular Biology.

- Simes, D. C., et al. (2018). Relationship between Structure and Biological Activity of Various Vitamin K Forms. Molecules, 23(7), 1717. [Link]

- van der Vliet, A., & Suttie, J. W. (2013). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Molecules, 18(12), 14886-14909. [Link]

Sources

- 1. Vitamin K - Wikipedia [en.wikipedia.org]

- 2. asiaresearchnews.com [asiaresearchnews.com]